3-Bromoacetyl-benzenesulfonamide

Description

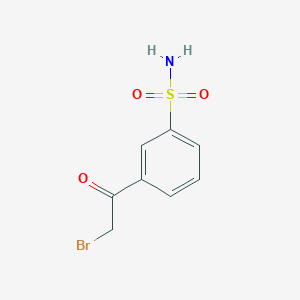

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoacetyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIFOFIOMUINIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574791 | |

| Record name | 3-(Bromoacetyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-33-5 | |

| Record name | 3-(2-Bromoacetyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17823-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromoacetyl Benzenesulfonamide and Analogues

Strategies for Direct Synthesis of the Bromoacetyl Moiety

The conversion of the acetyl group in 3-acetylbenzenesulfonamide (B1338634) to a bromoacetyl group is the most direct pathway. This transformation involves an α-bromination reaction, where a hydrogen atom on the methyl group adjacent to the carbonyl is substituted with a bromine atom.

The synthesis of α-bromo ketones from their corresponding acetyl precursors is a well-established transformation in organic chemistry. Several reagents can accomplish this, each with specific advantages regarding reactivity, selectivity, and reaction conditions. Analogous reactions, such as the bromination of 3-acetylcoumarins to 3-bromoacetylcoumarins, provide a strong basis for the synthetic approaches to 3-bromoacetyl-benzenesulfonamide. nih.gov

Table 1: Brominating Agents for Acetyl-Substituted Aromatics

| Reagent | Common Name | Typical Application |

|---|---|---|

| Br₂ | Molecular Bromine | Direct α-bromination of ketones. |

| C₄H₄BrNO₂ | N-Bromosuccinimide (NBS) | Selective bromination of allylic, benzylic, and α-carbonyl positions. wikipedia.orgorganic-chemistry.org |

| CuBr₂ | Copper(II) Bromide | Selective α-monobromination of ketones. researchgate.netmdma.ch |

This table provides an overview of common reagents used for the bromination of acetyl groups.

Bromination of Acetyl-substituted Benzenesulfonamides

Utilization of Molecular Bromine (Br₂)

Molecular bromine (Br₂) is a fundamental reagent for the bromination of organic compounds. In the context of producing 3-bromoacetyl-benzenesulfonamide, it would react with 3-acetylbenzenesulfonamide, typically in a suitable solvent. The reaction can be catalyzed by an acid, which promotes the formation of the enol tautomer of the ketone. The electron-rich enol then attacks the electrophilic bromine molecule, leading to the α-brominated product and hydrogen bromide (HBr) as a byproduct. While effective, using molecular bromine can sometimes lead to lower selectivity and the formation of di-brominated side products, requiring careful control of stoichiometry and reaction conditions. rsc.orgmasterorganicchemistry.com

N-Bromosuccinimide (NBS) is a widely used reagent for selective brominations and is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com It serves as a source of a low, constant concentration of Br₂ in the reaction mixture, which helps to suppress side reactions. masterorganicchemistry.com The α-bromination of carbonyl derivatives using NBS can proceed through either a radical pathway or, more commonly for ketones, an acid-catalyzed pathway. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side-products. missouri.edu For the synthesis of 3-bromoacetyl-benzenesulfonamide, reacting 3-acetylbenzenesulfonamide with NBS in the presence of a radical initiator (like AIBN) or an acid catalyst would be the standard approach. wikipedia.org

Copper(II) bromide (CuBr₂) offers a highly selective method for the α-monobromination of ketones. mdma.ch This method is particularly advantageous as it often avoids the issue of multiple brominations and is effective for the side-chain bromination of acetophenones without reacting with the aromatic ring. mdma.ch The reaction is typically carried out by refluxing the ketone with a stoichiometric amount (two equivalents) of CuBr₂ in a solvent mixture, such as chloroform-ethyl acetate. mdma.ch During the reaction, the black CuBr₂ is converted to the white copper(I) bromide (CuBr), and HBr is evolved. mdma.ch This clean conversion provides a simple visual cue for reaction completion and allows for easy separation of the product from the insoluble copper(I) salt. mdma.ch This approach is a strong candidate for the selective synthesis of 3-bromoacetyl-benzenesulfonamide from its acetyl precursor.

Table 2: Comparison of Bromination Methods

| Method | Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Direct Bromination | Br₂ | Inexpensive, fundamental reagent. | Can be harsh, less selective, potential for side reactions. rsc.orgnsf.gov |

| Wohl-Ziegler Reaction | NBS | Safer handling, provides low Br₂ concentration for higher selectivity. masterorganicchemistry.com | May require radical initiators or catalysts. wikipedia.org |

| Copper-Catalyzed | CuBr₂ | High selectivity for monobromination, clean reaction, no ring bromination. mdma.ch | Requires stoichiometric amounts of the copper salt. |

This interactive table summarizes the advantages and disadvantages of different bromination strategies.

Regioselective Synthesis of Isomeric Bromoacetylbenzenesulfonamides

The principles of α-bromination can be applied to synthesize different isomers of bromoacetylbenzenesulfonamide, depending on the substitution pattern of the starting acetylbenzenesulfonamide.

The synthesis of the para-isomer, 4-(bromoacetyl)benzenesulfonamide, follows the same chemical logic as the synthesis of the meta-isomer. The starting material would be 4-acetylbenzenesulfonamide. This precursor would then be subjected to α-bromination using one of the previously described methods. For instance, reaction with CuBr₂ in a suitable solvent would selectively brominate the acetyl group to yield 4-(bromoacetyl)benzenesulfonamide. Similarly, using NBS with an appropriate catalyst would also be an effective method. The choice of reagent would depend on the desired scale, yield, and purity requirements for the final product.

Synthesis of 3-(Bromoacetyl)benzenesulfonamide from 1-(3-aminophenyl)ethanone

The transformation of 1-(3-aminophenyl)ethanone, also known as 3-aminoacetophenone, into 3-(bromoacetyl)benzenesulfonamide is a multi-step process. A feasible synthetic route involves the initial conversion of the amino group to a sulfonamide, followed by the bromination of the acetyl group.

Step 1: Diazotization and Sulfonylation (Sandmeyer-type Reaction)

The first stage of the synthesis involves the conversion of the aromatic amine functionality of 1-(3-aminophenyl)ethanone into a sulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction. mnstate.eduwikipedia.orgbyjus.com The amine is first treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. mnstate.edu This intermediate is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst to yield 3-acetylbenzenesulfonyl chloride. nih.gov

Step 2: Amination of 3-Acetylbenzenesulfonyl Chloride

The resulting 3-acetylbenzenesulfonyl chloride is then converted to the corresponding sulfonamide. This is achieved by reacting the sulfonyl chloride with an amine source, typically aqueous or gaseous ammonia (B1221849). The reaction proceeds via nucleophilic substitution at the sulfur atom, replacing the chlorine with an amino group to form 3-acetylbenzenesulfonamide. The reaction of benzenesulfonyl chloride with primary and secondary amines is a well-established method for forming sulfonamides. cdnsciencepub.comresearchgate.netvedantu.comdoubtnut.com

Step 3: Bromoacetylation of 3-Acetylbenzenesulfonamide

The final step is the selective bromination of the acetyl group (bromoacetylation). This reaction is typically carried out by treating 3-acetylbenzenesulfonamide with a brominating agent. Molecular bromine (Br₂) in a suitable solvent, such as glacial acetic acid, is a common reagent for this transformation. orgsyn.org The reaction proceeds via an α-halogenation mechanism, where the enol or enolate of the ketone attacks the bromine molecule. This yields the final product, 3-(bromoacetyl)benzenesulfonamide.

A summary of the proposed synthetic pathway is presented below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-(3-aminophenyl)ethanone | 1. NaNO₂, HCl, 0-5°C; 2. SO₂, CuCl | 3-Acetylbenzenesulfonyl chloride |

| 2 | 3-Acetylbenzenesulfonyl chloride | Aqueous NH₃ | 3-Acetylbenzenesulfonamide |

| 3 | 3-Acetylbenzenesulfonamide | Br₂, Glacial Acetic Acid | 3-(Bromoacetyl)benzenesulfonamide |

Synthesis of Halogenated Benzenesulfonamide (B165840) Analogues (e.g., 4-(Bromoacetyl)-2-chlorobenzenesulfonamide)

The synthesis of halogenated analogues, such as 4-(bromoacetyl)-2-chlorobenzenesulfonamide, follows a similar multi-step logic, starting from a correspondingly halogenated precursor.

Proposed Synthetic Route:

The synthesis would likely commence with a starting material that already contains the chloro- and acetyl- substituents in the desired positions, such as 2-chloro-4-aminoacetophenone.

Step 1: Diazotization and Sulfonylation

Similar to the synthesis of the non-halogenated analogue, the amino group of 2-chloro-4-aminoacetophenone would undergo diazotization followed by a Sandmeyer-type reaction with SO₂ and a copper(I) catalyst to form 4-acetyl-2-chlorobenzenesulfonyl chloride.

Step 2: Amination

The resulting 4-acetyl-2-chlorobenzenesulfonyl chloride is then treated with ammonia to form 4-acetyl-2-chlorobenzenesulfonamide. The presence of the electron-withdrawing chloro group can influence the reactivity of the sulfonyl chloride, but the fundamental amination reaction remains the same.

Step 3: Bromoacetylation

The final step involves the bromoacetylation of 4-acetyl-2-chlorobenzenesulfonamide. This is accomplished by reacting it with a brominating agent like bromine in a suitable solvent to yield 4-(bromoacetyl)-2-chlorobenzenesulfonamide. The reaction conditions would be chosen to ensure selective bromination of the acetyl group without affecting other parts of the molecule.

The general scheme for this synthesis is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Chloro-4-aminoacetophenone | 1. NaNO₂, HCl, 0-5°C; 2. SO₂, CuCl | 4-Acetyl-2-chlorobenzenesulfonyl chloride |

| 2 | 4-Acetyl-2-chlorobenzenesulfonyl chloride | Aqueous NH₃ | 4-Acetyl-2-chlorobenzenesulfonamide |

| 3 | 4-Acetyl-2-chlorobenzenesulfonamide | Br₂, Glacial Acetic Acid | 4-(Bromoacetyl)-2-chlorobenzenesulfonamide |

Optimization of Reaction Conditions and Yields in Bromoacetylation

The bromoacetylation of the acetylbenzenesulfonamide intermediate is a critical step that can be optimized to maximize yield and purity. Several factors influence the outcome of this α-halogenation reaction.

Choice of Brominating Agent:

Different brominating agents can be employed, each with its own advantages.

Molecular Bromine (Br₂): Often used in glacial acetic acid, it is a strong and effective brominating agent. orgsyn.org However, it can lead to over-bromination (di- or tri-brominated products) if not used in stoichiometric amounts. zenodo.org

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used with a radical initiator in non-polar solvents. It can help to avoid some of the side reactions associated with Br₂.

Solvent Effects:

The choice of solvent is crucial for the reaction's success.

Glacial Acetic Acid: A common solvent that can also act as a catalyst. orgsyn.org

Methanol: Can be used as a solvent, sometimes with the addition of an acid catalyst like HCl. zenodo.org

Ethers (e.g., diethyl ether): Can be used, particularly in reactions involving catalysts like aluminum chloride.

Catalysis:

The reaction can be acid- or base-catalyzed.

Acid Catalysis: The presence of a strong acid promotes the formation of the enol tautomer, which then reacts with the brominating agent.

Lewis Acid Catalysis: Anhydrous aluminum chloride can be used to catalyze the reaction, although it is a strong Lewis acid and may not be compatible with all functional groups.

Temperature and Reaction Time:

Careful control of temperature is necessary to prevent side reactions.

Low Temperatures (0-20°C): Often employed to control the reaction rate and improve selectivity, especially during the addition of the brominating agent. orgsyn.org

Reaction Time: The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times.

The table below summarizes key variables in the optimization of the bromoacetylation step.

| Parameter | Options | Effect on Reaction |

| Brominating Agent | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) | Affects reactivity and selectivity; can lead to over-bromination. |

| Solvent | Glacial Acetic Acid, Methanol, Diethyl Ether | Influences solubility of reactants and can participate in catalysis. |

| Catalyst | Strong Acids (e.g., HCl), Lewis Acids (e.g., AlCl₃) | Can increase the reaction rate by promoting enol formation. |

| Temperature | 0°C to room temperature | Controls reaction rate and helps to minimize side product formation. |

| Stoichiometry | Equimolar or slight excess of brominating agent | Crucial for preventing di- or tri-bromination of the acetyl group. |

Reactivity and Derivatization Chemistry of 3 Bromoacetyl Benzenesulfonamide As a Versatile Building Block

Nucleophilic Substitution Reactions at the Bromoacetyl Group

The presence of a bromoacetyl group renders 3-bromoacetyl-benzenesulfonamide a highly reactive and versatile building block in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl and benzenesulfonamide (B165840) moieties enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is primarily exploited through nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds and serving as a gateway to a diverse array of functionalized molecules.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

The electrophilic α-carbon of the bromoacetyl group readily undergoes substitution reactions with various heteroatom nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. These reactions are fundamental in constructing more complex molecular architectures.

The reaction of 3-bromoacetyl-benzenesulfonamide with primary and secondary amines, as well as nitrogen-containing heterocyclic compounds like benzimidazoles, imidazoles, and pyrazoles, provides a direct route to α-aminoketone derivatives. researchgate.net For instance, the reaction with 1H-benzotriazole in the presence of a base leads to the formation of the corresponding aminoketone product in high yield. researchgate.net Similarly, novel tri-aryl imidazole-benzene sulfonamide hybrids have been synthesized, showcasing the utility of this reaction in creating complex molecules. nih.govmdpi.com The synthesis of these compounds often involves the reaction of 3-bromoacetyl-benzenesulfonamide or a related precursor with appropriate amines and other reagents. nih.govmdpi.com

The resulting α-aminoketone scaffold is a valuable intermediate in medicinal chemistry. For example, a series of tri-aryl imidazole (B134444) derivatives carrying a benzene (B151609) sulfonamide moiety were designed and synthesized for their potential as selective inhibitors of human carbonic anhydrase (hCA) IX and XII. nih.gov The general synthetic procedure for such compounds can involve the reaction of a sulfanilamide (B372717) derivative with benzil, an appropriate aldehyde, and ammonium (B1175870) acetate. mdpi.com

Table 1: Examples of Reactions with Amines and Azoles

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Bromoacetyl-benzenesulfonamide | 1H-Benzotriazole | Aminoketone | researchgate.net |

| Sulfanilamide derivative | Benzil, Aldehyde, Ammonium Acetate | Tri-aryl Imidazole-benzene sulfonamide | mdpi.com |

Sulfur nucleophiles, such as thiols and thioamides, readily react with 3-bromoacetyl-benzenesulfonamide to form carbon-sulfur bonds. The reaction with thiourea (B124793) and its N-substituted derivatives is particularly significant as it serves as a key step in the Hantzsch thiazole (B1198619) synthesis, leading to the formation of 2-aminothiazole (B372263) derivatives. bepls.combohrium.com This reaction proceeds through an initial S-alkylation of the thiourea by the bromoacetyl compound, followed by an intramolecular cyclization and dehydration. mdpi.com

Similarly, thioacetamide (B46855) and other N-substituted thioamides can be employed to generate various thiazole derivatives. mdpi.com The versatility of this reaction allows for the introduction of diverse substituents onto the thiazole ring, making it a cornerstone in the synthesis of heterocyclic compounds. bepls.combohrium.commdpi.com Furthermore, the reaction of 3-bromoacetyl-benzenesulfonamide with thiourea derivatives has been utilized to synthesize novel benzamide (B126) derivatives with thiourea-substituted benzenesulfonamides, which have been investigated as carbonic anhydrase inhibitors. nih.gov

Table 2: Examples of Reactions with Thiols and Thioamides

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Bromoacetyl-benzenesulfonamide | Thiourea | 2-Aminothiazole derivative | bepls.combohrium.com |

| 3-Bromoacetyl-benzenesulfonamide | N-substituted Thioamide | Substituted Thiazole | mdpi.com |

| 3-Bromoacetyl-benzenesulfonamide derivative | Thiourea derivative | Benzamide with thiourea-substituted benzenesulfonamide | nih.gov |

The reaction of 3-bromoacetyl-benzenesulfonamide with metal sulfinates provides a pathway for the synthesis of β-ketosulfones. This transformation involves the nucleophilic attack of the sulfinate anion on the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. While specific examples directly involving 3-bromoacetyl-benzenesulfonamide are not extensively detailed in the provided search results, the general reactivity pattern of α-haloketones with sulfinates suggests this is a feasible and expected reaction.

Cycloaddition and Cyclocondensation Reactions

The reactive nature of 3-bromoacetyl-benzenesulfonamide makes it an excellent precursor for the synthesis of various heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions often proceed via the initial nucleophilic substitution at the bromoacetyl group, followed by an intramolecular cyclization step.

The synthesis of five-membered heterocycles is a prominent application of 3-bromoacetyl-benzenesulfonamide's reactivity. frontiersin.orgyoutube.com These heterocycles are significant scaffolds in medicinal chemistry and materials science. nih.gov

Thiazoles: As previously mentioned, the Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazoles. bepls.combohrium.com The reaction of 3-bromoacetyl-benzenesulfonamide with thioamides, such as thiourea, is a prime example of this, leading to the formation of thiazole derivatives bearing a benzenesulfonamide moiety. nih.goviaea.org This reaction involves the condensation of an α-haloketone with a thioamide. bohrium.com

Imidazoles: Imidazole derivatives can also be synthesized from 3-bromoacetyl-benzenesulfonamide. The reaction with amidines, for instance, can lead to the formation of the imidazole ring. A general method for synthesizing imidazoles involves the reaction of an α-haloketone with an amidine, followed by cyclization. ktu.eduresearchgate.net Novel benzenesulfonamide-bearing functionalized imidazole derivatives have been synthesized and investigated for their biological activities. ktu.edu The synthesis of tri-aryl imidazoles often involves a multi-component reaction where a derivative of 3-bromoacetyl-benzenesulfonamide could serve as a key starting material. nih.govmdpi.com

Pyrroles: The synthesis of pyrrole (B145914) derivatives can also be achieved using precursors derived from 3-bromoacetyl-benzenesulfonamide. While direct synthesis from 3-bromoacetyl-benzenesulfonamide is less common, multi-step sequences can lead to pyrrole-containing structures. nih.govnih.gov For example, a palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines can produce 3-bromo-pyrroles, which can then undergo further modifications. rsc.org

The versatility of 3-bromoacetyl-benzenesulfonamide in these cyclization reactions underscores its importance as a building block for creating a diverse range of five-membered heterocyclic compounds. frontiersin.orgnih.gov

Table 3: Synthesis of Five-membered Heterocycles

| Heterocycle | Key Reactants with 3-Bromoacetyl-benzenesulfonamide or derivative | General Reaction Type | Reference |

| Thiazole | Thiourea, Thioamides | Hantzsch Synthesis | bepls.combohrium.com |

| Imidazole | Amidines, Amines | Cyclocondensation | ktu.eduresearchgate.net |

| Pyrrole | (Multi-step synthesis) | Cyclization | nih.govnih.gov |

Synthesis of Six-membered Heterocyclic Systems (e.g., Pyrans, Pyridines, Thiadiazins)

The electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon in 3-bromoacetyl-benzenesulfonamide facilitates its use in the construction of various six-membered heterocyclic rings. These reactions often proceed through initial nucleophilic substitution of the bromine followed by cyclization.

Pyrans: Pyrans and their derivatives are a significant class of oxygen-containing heterocycles with diverse biological activities. nih.govsemanticscholar.org The synthesis of pyran-annulated systems can be achieved through multicomponent reactions. researchgate.net For instance, the reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound, such as a derivative of 3-bromoacetyl-benzenesulfonamide, can lead to the formation of pyran rings. nih.govsemanticscholar.orgresearchgate.net These reactions often utilize a catalyst and can proceed via a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.govsemanticscholar.org

Pyridines: Pyridine (B92270) moieties are fundamental components in many pharmaceutical agents. researchgate.netgoogle.comchemrxiv.org The synthesis of pyridine derivatives using 3-bromoacetyl-benzenesulfonamide can be accomplished through condensation reactions. For example, reacting 3-bromoacetyl-benzenesulfonamide with a suitable nitrogen-containing substrate under appropriate conditions can lead to the formation of the pyridine ring. ekb.eg

Thiadiazines: Thiadiazines are six-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, and they are recognized for their pharmaceutical importance. biointerfaceresearch.comekb.eg The synthesis of 1,3,4-thiadiazines can be achieved by reacting α-haloketones, such as 3-bromoacetyl-benzenesulfonamide, with thiosemicarbazide (B42300) or its derivatives. biointerfaceresearch.comresearchgate.net This reaction typically involves the initial formation of a thiosemicarbazone intermediate, which then undergoes cyclization to form the thiadiazine ring. biointerfaceresearch.com The reaction conditions can be varied, including the use of microwave irradiation to promote the reaction. biointerfaceresearch.com

Formation of Fused Heterocyclic Architectures

The reactivity of 3-bromoacetyl-benzenesulfonamide also extends to the synthesis of fused heterocyclic systems, where the benzene ring of the starting material becomes part of a larger, polycyclic structure. nih.govorganic-chemistry.orggrafiati.comijpsr.commdpi.com These reactions often involve intramolecular cyclization or tandem reactions where multiple rings are formed in a single synthetic operation.

For example, palladium-catalyzed intramolecular C-H activation and coupling reactions can be employed to form fused systems. mdpi.com The bromoacetyl group can be transformed into a suitable functional group that can then react with a C-H bond on the adjacent benzene ring to form a new fused ring. The synthesis of fused N-heterocycles can be achieved through various strategies, including acyl transfer-annulation reactions. nih.gov

Modifications at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) in 3-bromoacetyl-benzenesulfonamide offers another site for chemical modification, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atoms of the sulfonamide group can be substituted with alkyl groups through N-alkylation reactions. nih.gov These reactions typically involve treating the sulfonamide with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a base or a suitable catalyst. nih.gov For instance, ruthenium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols provides a direct route to N-alkylated products. nih.gov

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This is often achieved by reacting the sulfonamide with an acylating agent like an acid chloride or an anhydride. semanticscholar.orgresearchgate.netepa.govresearchgate.net The use of catalysts, such as bismuth salts (e.g., BiCl₃ or Bi(OTf)₃), can facilitate these reactions under both solvent and solvent-free conditions. researchgate.net Another approach involves the use of N-acylbenzotriazoles as efficient acylating agents in the presence of a base like sodium hydride. semanticscholar.orgepa.govresearchgate.net

| Reagent | Product Type | Reference |

| Alkyl Halides/Alcohols | N-Alkylsulfonamides | nih.gov |

| Acid Chlorides/Anhydrides | N-Acylsulfonamides | researchgate.net |

| N-Acylbenzotriazoles | N-Acylsulfonamides | semanticscholar.orgepa.govresearchgate.net |

Formation of Schiff Bases and Related Imines

When the sulfonamide nitrogen is part of a primary amine (as in aminobenzenesulfonamides), it can react with aldehydes or ketones to form Schiff bases (imines). nih.govresearchgate.netnih.govjmchemsci.com This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with an acid or base catalyst. nih.govresearchgate.netnih.gov The resulting Schiff bases are characterized by the presence of a C=N double bond.

| Reactant 1 | Reactant 2 | Product | Reference |

| Aminobenzenesulfonamide derivative | Aldehyde/Ketone | Schiff Base | nih.govresearchgate.netnih.gov |

Transformations Involving the Acetyl Carbonyl Group

The carbonyl group of the acetyl moiety in 3-bromoacetyl-benzenesulfonamide is another key site for chemical reactions, allowing for the introduction of new functional groups.

Oxime Formation

The carbonyl group readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. wikipedia.orgbyjus.comscribd.comorganic-chemistry.org This reaction is a condensation process where the carbonyl oxygen is replaced by a =N-OH group. wikipedia.orgbyjus.com The formation of an oxime introduces a new functional group that can be further modified, for example, through rearrangement reactions like the Beckmann rearrangement. masterorganicchemistry.com

| Reactant | Product | Reference |

| 3-Bromoacetyl-benzenesulfonamide | 3-(1-(hydroxyimino)-2-bromoethyl)benzenesulfonamide | wikipedia.orgbyjus.comscribd.comorganic-chemistry.org |

Reactions with Phosphine (B1218219) Reagents

The reaction of α-haloketones, such as 3-bromoacetyl-benzenesulfonamide, with phosphine reagents is a well-established method for the formation of phosphorus-containing compounds. While specific literature on the direct reaction of 3-bromoacetyl-benzenesulfonamide with phosphine reagents is not extensively detailed, the general reactivity patterns of α-haloketones can be applied to understand its potential transformations.

Typically, the reaction of an α-bromoketone with a phosphine, such as triphenylphosphine (B44618) (PPh₃), proceeds via a nucleophilic substitution mechanism. The phosphorus atom of the phosphine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This initial attack results in the formation of a phosphonium (B103445) salt.

The resulting phosphonium salt is a stable intermediate that can be isolated or used in situ for subsequent reactions. For instance, these salts are key intermediates in the Wittig reaction for the synthesis of alkenes, although this application would require the generation of a phosphorus ylide from the salt.

Furthermore, the reaction of α-bromo-N-acylsulfonamides with phosphites, such as triethyl phosphite (B83602), can lead to the formation of phosphonate (B1237965) esters through the Michaelis-Arbuzov reaction. This reaction involves the initial Sₙ2 attack of the phosphite on the α-carbon, displacing the bromide, followed by a dealkylation step to yield the stable phosphonate.

These reactions open pathways to a variety of organophosphorus compounds derived from 3-bromoacetyl-benzenesulfonamide. The resulting phosphonium salts and phosphonates can be further elaborated to generate diverse molecular architectures, including phosphorus-containing heterocycles which are of interest in medicinal chemistry and materials science. mdpi.comumsl.educlockss.orgrsc.org

Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The α-bromoacetyl group in 3-bromoacetyl-benzenesulfonamide makes it an excellent candidate for participation in such reactions, particularly for the synthesis of heterocyclic scaffolds.

A prominent example of an MCR where α-haloketones are utilized is the Hantzsch thiazole synthesis. In this reaction, an α-haloketone reacts with a thioamide and often a base to afford a thiazole ring system. By analogy, 3-bromoacetyl-benzenesulfonamide can be expected to react with various thioamides or thioureas to produce thiazole derivatives bearing a benzenesulfonamide moiety. bepls.comrsc.org

For instance, a one-pot reaction of 3-bromoacetyl-benzenesulfonamide, a thiourea derivative, and a suitable aldehyde could potentially lead to highly substituted aminothiazoles. The benzenesulfonamide group can influence the biological activity of the resulting thiazole derivatives, making this a synthetically valuable transformation.

The versatility of MCRs allows for the rapid generation of molecular diversity. By varying the components reacting with 3-bromoacetyl-benzenesulfonamide, a library of complex molecules can be synthesized efficiently. For example, using different thioamides, aldehydes, or other suitable reaction partners in MCRs can lead to a wide array of substituted heterocycles. These reactions are often characterized by high atom economy, procedural simplicity, and the ability to construct complex molecular frameworks in a single step. nih.govrsc.org

The application of 3-bromoacetyl-benzenesulfonamide in MCRs is a powerful tool for the synthesis of novel compounds with potential applications in various fields, including drug discovery, where sulfonamide-containing heterocycles are known to exhibit a range of biological activities. iaea.orgnih.gov

Computational Chemistry and Mechanistic Insights into 3 Bromoacetyl Benzenesulfonamide and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 3-bromoacetyl-benzenesulfonamide and related molecules. nih.govmdpi.commdpi.com These methods allow for the prediction of molecular properties and behavior with a high degree of accuracy. nih.govmdpi.comnih.gov

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic properties of molecules are fundamentally governed by their molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com

Studies on related sulfonamide derivatives have shown that the HOMO and LUMO energies can be calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to understand charge transfer within the molecule. nih.gov For instance, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies revealed the potential for intramolecular charge transfer. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Visualizing the HOMO and LUMO surfaces provides further insight into the regions of a molecule that are most likely to be involved in chemical reactions. youtube.com For example, in many organic molecules, the HOMO is localized on electron-rich portions of the molecule, while the LUMO is localized on electron-poor regions. This distribution dictates how the molecule will interact with other chemical species.

Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors, often derived from the HOMO and LUMO energies, include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ² / (2η).

These reactivity descriptors have been successfully applied to various organic molecules to predict their behavior in chemical reactions. researchgate.net For example, a study on 4-bromo-3-(methoxymethoxy) benzoic acid used DFT to calculate these parameters and predict the molecule's reactivity. researchgate.net The electrophilicity index, in particular, is useful for understanding the electrophilic nature of the bromoacetyl group in 3-bromoacetyl-benzenesulfonamide, which is key to its reactivity with nucleophiles.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a derivative of 3-bromoacetyl-benzenesulfonamide, might bind to a protein's active site. nih.govmdpi.com These methods are crucial in drug discovery for identifying potential drug targets and for optimizing the structure of lead compounds. nih.gov

Ligand-Protein Interaction Profiling for Target Enzymes

Derivatives of benzenesulfonamide (B165840) are known to inhibit several important enzyme families, including carbonic anhydrases (CAs) and monoamine oxidases (MAOs). nih.govresearchgate.netnih.gov Molecular docking studies have been extensively used to investigate the interactions of these inhibitors with their respective enzyme targets. nih.govresearchgate.netnih.gov

Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of CA inhibitors. nih.gov Docking studies have been performed on various benzenesulfonamide derivatives to understand their binding to different CA isoforms, such as hCA I and hCA II. nih.govnih.gov These studies help to identify the key interactions that contribute to the inhibitory activity and selectivity of these compounds. For example, docking of benzenesulfonamide-thiazolidinone derivatives into the active site of hCA IX revealed important interactions with active site residues. nih.gov

Monoamine Oxidases (MAOs): MAOs are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. researchgate.netfrontiersin.org Docking studies have been employed to examine the binding of benzenesulfonamide derivatives to both MAO-A and MAO-B. researchgate.netnih.gov For instance, the docking of 4-(2-methyloxazol-4-yl)benzenesulfonamide, synthesized from 4-(2-bromoacetyl)benzenesulfonamide, into the active site of MAO-B showed that the sulfonamide group interacts with residues in the substrate cavity. researchgate.net

Elucidation of Binding Orientations and Key Intermolecular Interactions

The primary goal of molecular docking is to predict the preferred binding orientation of a ligand within a protein's active site and to identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Crucial for the specificity of ligand binding.

Aromatic Stacking (π-π interactions): Occur between aromatic rings of the ligand and protein residues. nih.gov

For example, in the docking of a selective MAO-B inhibitor, it was predicted that the sulfonamide group is placed within the substrate cavity of the enzyme, while another part of the molecule extends towards the entrance of the active site. researchgate.net Similarly, docking studies of benzenesulfonamide derivatives with carbonic anhydrases have detailed the hydrogen bonding and van der Waals interactions with key active site residues. nih.govnih.gov

The following table summarizes some of the key interactions observed in docking studies of benzenesulfonamide derivatives with their target enzymes:

| Derivative Class | Target Enzyme | Key Interacting Residues (Example) | Type of Interaction |

| Benzenesulfonamide-thiazolidinone | hCA IX | Val130 | Hydrophobic |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | Residues in substrate cavity | Hydrogen bonding, Hydrophobic |

| Benzenesulfonamide-1,2,3-triazole | hCA I / hCA II | Zinc ion in active site | Coordination |

Mechanistic Investigations of Reaction Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving 3-bromoacetyl-benzenesulfonamide. The bromoacetyl group is a reactive electrophile that can readily react with nucleophiles, such as the sulfhydryl group of cysteine residues in proteins. researchgate.netresearchgate.net

The reaction between a bromoacetyl group and a sulfhydryl group is a well-established method for forming thioether bonds. researchgate.net This reaction is highly efficient and specific, making it a useful tool in bioconjugation and the synthesis of complex molecules. researchgate.net Theoretical studies can be employed to model the transition state of this reaction, providing insights into the reaction kinetics and the factors that influence the reaction rate. By understanding the reaction mechanism at a molecular level, it is possible to design more effective and specific inhibitors that target particular enzymes.

Transition State Analysis of Derivatization Reactions

The derivatization of 3-bromoacetyl-benzenesulfonamide would likely involve nucleophilic substitution at the α-carbon of the bromoacetyl group or reactions at the sulfonamide moiety. Understanding the transition states of these reactions is crucial for predicting reaction pathways, rates, and the stereochemical outcomes of such transformations.

Recent computational studies on related systems, such as the N-heterocyclic carbene (NHC)-catalyzed atroposelective umpolung of imines generated from isophthalaldehydes and sulfonamides, offer a glimpse into the complexity of transition state analysis. acs.org In such reactions, density functional theory (DFT) calculations are employed to map the free-energy profile of the reaction. For instance, the nucleophilic attack of an NHC on an imine proceeds through a transition state (TS1) leading to a tetrahedral intermediate. acs.org Subsequent steps, like the cleavage of the N-S bond in an aza-Breslow intermediate, also have distinct transition states with associated energy barriers. acs.org These computational models help identify the rate-determining step and the factors that control enantioselectivity. acs.org

While a direct transition state analysis for the derivatization of 3-bromoacetyl-benzenesulfonamide is not readily found, the principles from related studies on benzenesulfonamides suggest that computational methods like DFT would be invaluable. Such analyses would likely focus on the reaction of the bromoacetyl group with various nucleophiles, elucidating the SN2 transition state and the influence of the benzenesulfonamide group on its stability and geometry.

The following table illustrates the type of data that would be generated from a transition state analysis, using hypothetical values for a representative reaction of 3-bromoacetyl-benzenesulfonamide with a generic nucleophile (Nu-).

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack of Nu- on the α-carbon | TS1 | 15-25 |

| Proton transfer to the sulfonamide nitrogen | TS2 | 5-10 |

Note: The data in this table is illustrative and not based on published experimental or computational results for 3-bromoacetyl-benzenesulfonamide.

Solvent Effects and Catalysis in Synthetic Processes

The choice of solvent and catalyst plays a pivotal role in the synthesis of benzenesulfonamide derivatives, influencing reaction rates, yields, and selectivity. While specific studies on the synthesis of 3-bromoacetyl-benzenesulfonamide are not extensively detailed in the literature, research on analogous compounds highlights key principles.

For instance, in the synthesis of various heterocyclic systems from α-bromoacetyl compounds, the solvent can significantly affect the reaction pathway. Polar aprotic solvents like DMF or acetonitrile (B52724) are often employed to facilitate SN2 reactions by solvating the cation while leaving the nucleophile relatively free. In contrast, protic solvents like ethanol (B145695) can participate in hydrogen bonding, potentially slowing down reactions involving strong nucleophiles.

Catalysis is also a critical factor. Acid or base catalysis is common in reactions involving the sulfonamide group. For example, in the synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives, pyridine (B92270), a weak base, is used as a solvent and catalyst to facilitate the reaction between a sulfonyl chloride and an amine. worldscientific.com In other cases, phase-transfer catalysts can be employed to bring reactants together in biphasic systems, enhancing reaction rates.

The following table summarizes the general effects of different solvent types on the synthesis of benzenesulfonamide derivatives.

| Solvent Type | General Effects on Synthesis | Example Solvents |

| Polar Protic | Can solvate both cations and anions; may slow down reactions with strong nucleophiles due to hydrogen bonding. | Ethanol, Methanol |

| Polar Aprotic | Solvates cations well, leaving nucleophiles more reactive; often preferred for SN2 reactions. | DMF, Acetonitrile |

| Nonpolar | Generally poor solvents for the typically polar reactants used in sulfonamide synthesis. | Hexane, Toluene |

Cheminformatics and Predictive Modeling for Structure-Reactivity Relationships

Cheminformatics and predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are powerful tools for understanding how the chemical structure of benzenesulfonamide derivatives influences their reactivity and biological activity. tandfonline.com These models use statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed activities or properties. tandfonline.com

For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models for their biological activities, such as the inhibition of hepatitis B virus capsid assembly. tandfonline.com These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would likely enhance or decrease activity, providing a rational basis for the design of new, more potent derivatives. tandfonline.com

While a specific QSAR or QSPR model for 3-bromoacetyl-benzenesulfonamide is not available in the reviewed literature, the general approach for related sulfonamides would involve the following steps:

Data Set Collection: Assembling a series of benzenesulfonamide derivatives with measured reactivity data (e.g., reaction rates with a specific nucleophile).

Molecular Descriptor Calculation: Computing a wide range of descriptors for each molecule in the dataset.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical model correlating the descriptors with the observed reactivity.

Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques. tandfonline.com

The following table provides examples of molecular descriptors that would be relevant for building a QSAR/QSPR model for 3-bromoacetyl-benzenesulfonamide and its derivatives.

| Descriptor Class | Examples of Descriptors |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, shape indices |

Role in Chemical Biology: Development of Molecular Probes and Activity Based Tools

Design Principles for Mechanistic Probes Utilizing the Bromoacetyl Functionality

The design of effective mechanistic and activity-based probes (ABPs) hinges on a modular structure that typically includes a reactive group or "warhead," a recognition element, and a reporter tag. stanford.edunih.gov In probes derived from 3-bromoacetyl-benzenesulfonamide, the bromoacetyl group functions as the electrophilic warhead. This group is designed to covalently modify the active site of a target enzyme in a highly selective manner. nih.gov

The core design principles for probes utilizing the bromoacetyl functionality are:

Reactivity : The α-haloacetyl group is a classic electrophile that reacts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) through an alkylation reaction. This forms a stable, covalent bond, enabling irreversible inhibition and allowing for the labeling and subsequent identification of the target enzyme. acs.org

Specificity : The benzenesulfonamide (B165840) portion of the molecule acts as the recognition element, guiding the probe to the active sites of specific enzyme families, such as carbonic anhydrases and monoamine oxidases, which possess binding pockets that accommodate this scaffold. mdpi.comnih.gov This targeted delivery ensures that the reactive bromoacetyl group is positioned correctly to react with a nearby nucleophile within the active site, rather than non-specifically reacting with other proteins.

Activity-Dependence : The covalent modification of the enzyme by the probe is often dependent on the enzyme's catalytic activity. The probe essentially "hijacks" the enzyme's natural catalytic mechanism to achieve its own covalent attachment. stanford.edu This makes such probes powerful tools for reporting on the functional state of an enzyme, not just its presence. nih.govnih.gov

These probes are instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to monitor the functional state of enzymes directly in native biological systems. nih.gov By designing probes based on established inhibitor scaffolds, researchers can gain critical information about an enzyme's catalytic activity, identify new enzyme functions, and discover novel enzyme substrates. nih.gov

Functionalization for Bioconjugation and Tagging Strategies

To be effective as tools in chemical biology, probes must be detectable. The 3-bromoacetyl-benzenesulfonamide scaffold can be readily functionalized to incorporate reporter tags for visualization and enrichment. This process, known as bioconjugation, typically involves attaching a linker arm to the benzenesulfonamide ring, which is then connected to a reporter group. nih.gov

Common tagging strategies include:

Fluorophore Tagging : A fluorescent dye can be attached to the probe, allowing for the direct visualization of target enzyme activity and localization within cells or tissues using fluorescence microscopy. mdpi.com The design of such probes aims for high quantum yield and selectivity to minimize background noise and phototoxicity. mdpi.com

Biotin (B1667282) Tagging : The addition of a biotin tag enables the affinity-based enrichment of probe-labeled proteins from complex biological samples. Labeled proteins can be captured using streptavidin-coated beads, separated from unlabeled proteins, and subsequently identified and quantified by mass spectrometry. This "pull-down" approach is a cornerstone of ABPP for target discovery and validation. nih.gov

The synthesis of derivatives, such as the reaction of 4-(2-bromoacetyl)benzenesulfonamide with acetamide (B32628) to form 4-(2-methyloxazol-4-yl)benzenesulfonamide, demonstrates the chemical tractability of the bromoacetyl-benzenesulfonamide core for creating more complex and functionalized molecules. mdpi.comresearchgate.net This versatility allows for the generation of a diverse toolkit of probes tailored for specific experimental needs, from in-gel fluorescence scanning to proteome-wide profiling.

Investigating Enzyme Inhibition Mechanisms

The dual functionality of 3-bromoacetyl-benzenesulfonamide makes it an excellent tool for investigating enzyme inhibition mechanisms. The sulfonamide group provides initial, often reversible, binding to the target active site, while the bromoacetyl group can form a covalent bond, leading to irreversible inhibition. This allows for detailed mechanistic studies that can distinguish between different modes of inhibition and map enzyme active sites.

Benzenesulfonamides are a classic class of carbonic anhydrase (CA) inhibitors. nih.gov The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. nih.govyoutube.com This interaction is typically reversible.

By incorporating a bromoacetyl group, the benzenesulfonamide scaffold is transformed from a simple reversible inhibitor into a covalent probe. This allows for:

Irreversible Inhibition : The probe first binds to the active site via the sulfonamide-zinc interaction. The bromoacetyl group is then positioned to alkylate a nearby nucleophilic residue (e.g., a histidine), forming a covalent bond and permanently inactivating the enzyme.

Active Site Mapping : The ability to covalently label the active site helps in identifying specific amino acid residues involved in catalysis and binding, providing a detailed map of the active site topology.

Isoform Selectivity Studies : There are at least 12 catalytically active human (h) CA isoforms. unifi.it Designing probes based on benzenesulfonamide derivatives allows for the investigation of isoform-selective inhibition. While many sulfonamides show broad activity, modifications to the scaffold can lead to significant selectivity for certain isoforms, such as the tumor-associated hCA IX and hCA XII, over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govnih.gov

The inhibitory potency of various benzenesulfonamide derivatives against different carbonic anhydrase isoforms highlights the potential for developing selective probes.

Table 1: Inhibition Data of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Type | Target Isoform | Inhibition Constant (Ki or IC50) | Reference |

|---|---|---|---|

| Benzenesulfonamide Derivatives (Click Chemistry) | hCA I | 41.5 - 1500 nM | nih.gov |

| Benzenesulfonamide Derivatives (Click Chemistry) | hCA II | 30.1 - 755 nM | nih.gov |

| Benzenesulfonamide Derivatives (Click Chemistry) | hCA IX | 1.5 - 38.9 nM | nih.gov |

| Benzenesulfonamide Derivatives (Click Chemistry) | hCA XII | 0.8 - 12.4 nM | nih.gov |

| Aryl Thiazolone-Benzenesulfonamides | hCA IX | 10.93 - 25.06 nM (IC50) | nih.gov |

| Aryl Thiazolone-Benzenesulfonamides | hCA II | 1.55 - 3.92 µM (IC50) | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes crucial for the metabolism of neurotransmitters. nih.gov Benzenesulfonamide derivatives have been identified as potent and isoform-specific inhibitors of MAO, particularly MAO-B. mdpi.com The sulfonamide group is known to interact with residues within the substrate cavity of the enzyme. mdpi.comresearchgate.net

A probe like 3-bromoacetyl-benzenesulfonamide can elucidate the inhibition mechanism of MAOs by:

Covalent Modification : After the benzenesulfonamide moiety guides the inhibitor to the active site, the bromoacetyl group can act as an electrophile, potentially alkylating the N5 atom of the FAD cofactor or a nearby nucleophilic residue in the enzyme, leading to irreversible inhibition. This contrasts with reversible inhibitors that dissociate from the enzyme.

Distinguishing Inhibition Modes : Kinetic studies using such probes can clearly distinguish between reversible, competitive inhibition and irreversible inactivation. For example, some pyridazinobenzylpiperidine derivatives have been shown to be competitive, reversible inhibitors of MAO-B. nih.gov A covalent probe provides a different mechanistic tool for comparison.

Selective Targeting : The development of derivatives from the benzenesulfonamide scaffold has led to inhibitors with high selectivity for MAO-B over MAO-A. This selectivity is critical for therapeutic applications, for instance in Parkinson's disease, where MAO-B inhibition is desired. mdpi.comnih.gov

The inhibitory activities of benzenesulfonamide-related compounds against MAO isoforms demonstrate their potential as selective probes.

Table 2: Inhibition Data of Benzenesulfonamide-Related Compounds against Human Monoamine Oxidase Isoforms

| Compound | Target Isoform | Inhibition Value (IC50 or Ki) | Reference |

|---|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | hMAO-A | 43.3 µM (IC50) | mdpi.comresearchgate.net |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | hMAO-B | 3.47 µM (IC50) | mdpi.comresearchgate.net |

| Pyridazinobenzylpiperidine Derivative (S5) | hMAO-A | 3.857 µM (IC50) | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S5) | hMAO-B | 0.203 µM (IC50) | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S5) | hMAO-B | 0.155 µM (Ki) | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S16) | hMAO-B | 0.979 µM (IC50) | nih.gov |

| Pyridazinobenzylpiperidine Derivative (S16) | hMAO-B | 0.721 µM (Ki) | nih.gov |

Exploration of Cellular Targets and Pathways through Chemical Modulation

Chemical probes are powerful tools for dissecting complex biological processes. febs.org By using a molecule like 3-bromoacetyl-benzenesulfonamide, or a tagged derivative, researchers can modulate the activity of specific enzymes within living cells and observe the downstream consequences, thereby mapping cellular pathways and identifying new therapeutic targets. nih.gov

Target Identification and Validation : Activity-based protein profiling (ABPP) with covalent probes enables the identification of the cellular targets of a small molecule. By treating cells with a tagged probe, isolating the covalently labeled proteins, and analyzing them via mass spectrometry, researchers can confirm intended targets and discover previously unknown off-targets. nih.govchemrxiv.org This is crucial for validating the mechanism of action of potential drug candidates.

Pathway Interrogation : The selective inhibition of key enzymes allows for the study of their roles in cellular signaling and metabolism.

Cancer Metabolism : Inhibition of tumor-associated carbonic anhydrases (e.g., hCA IX) can disrupt pH regulation in hypoxic tumors, which rely on these enzymes to manage the acidic environment created by anaerobic glycolysis. nih.gov Using a specific CA IX probe can help elucidate the pathways involved in tumor survival under hypoxic conditions.

Neurobiology : MAO inhibitors affect the levels of neurotransmitters like dopamine, which is central to the pathology of Parkinson's disease. nih.gov Furthermore, MAO activity produces hydrogen peroxide, contributing to oxidative stress and neuroinflammation. frontiersin.org Probes that selectively inhibit MAO-B can be used to explore the links between MAO-B activity, neurodegeneration, and neuroinflammation. mdpi.comfrontiersin.org

Through the precise chemical modulation afforded by probes derived from 3-bromoacetyl-benzenesulfonamide, a deeper understanding of the complex interplay between enzyme function and cellular physiology can be achieved.

Future Directions and Emerging Research Avenues for 3 Bromoacetyl Benzenesulfonamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of 3-bromoacetyl-benzenesulfonamide typically involves the Friedel-Crafts acylation of benzene (B151609) with bromoacetyl chloride, followed by sulfonation, or the bromination of 3-acetylbenzenesulfonamide (B1338634). While effective, these methods can be enhanced in terms of efficiency, safety, and environmental impact. acsgcipr.org Future research is anticipated to focus on the development of greener and more atom-economical synthetic routes.

One promising direction is the exploration of continuous flow chemistry. This technology offers precise control over reaction parameters, enhanced safety for handling hazardous reagents like bromine, and the potential for scalable, automated synthesis. Another area of interest is the use of solid-supported reagents or catalysts for bromination, which can simplify purification processes and minimize waste. wku.edu The development of enzymatic or chemo-enzymatic routes could also offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

| Potential Synthetic Improvement | Anticipated Advantages | Key Research Focus |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility. | Optimization of reactor design and reaction conditions. |

| Solid-Supported Brominating Agents | Simplified purification, reduced waste, and recyclability of reagents. | Development of stable and efficient solid-supported reagents. |

| Catalytic C-H Activation/Bromination | Increased atom economy and step efficiency. | Discovery of selective and robust catalysts. |

Exploration of Unconventional Reactivity Pathways

The reactivity of 3-bromoacetyl-benzenesulfonamide is largely dictated by the electrophilic nature of the α-bromoketone moiety, making it susceptible to nucleophilic substitution reactions. nih.govjove.comjove.comacs.org While its reactions with common nucleophiles are predictable, future research could delve into less conventional reactivity pathways.

Exploring its potential in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the rapid generation of diverse chemical libraries based on the 3-bromoacetyl-benzenesulfonamide scaffold. Furthermore, investigating its behavior under photocatalytic or electrocatalytic conditions could unveil novel transformations and reaction mechanisms not accessible through traditional thermal methods. The sulfonamide group can also be a site for further functionalization, opening up avenues for creating more complex derivatives. wikipedia.org

| Reactivity Pathway | Potential Outcome | Investigative Approach |

| Multicomponent Reactions | Rapid synthesis of complex, drug-like molecules. | Screening against various combinations of reactants. |

| Photocatalysis/Electrocatalysis | Novel transformations and access to radical-mediated pathways. | Exploration of different catalysts and reaction setups. |

| Dual Functionalization | Creation of bifunctional molecules with unique properties. | Sequential or one-pot modification of both the bromoacetyl and sulfonamide groups. |

Advanced Computational Approaches for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For 3-bromoacetyl-benzenesulfonamide, density functional theory (DFT) calculations can be employed to model its electronic structure, predict its reactivity towards various nucleophiles, and elucidate reaction mechanisms. up.ac.zamkjc.inmdpi.comnih.govresearchgate.net

Future computational studies could focus on creating detailed models of its interactions with biological targets, aiding in the rational design of novel inhibitors. Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its binding modes within protein active sites. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate structural features with biological activity, facilitating the design of more potent and selective derivatives. nih.gov

| Computational Method | Application to 3-Bromoacetyl-benzenesulfonamide | Expected Insights |

| Density Functional Theory (DFT) | Modeling of electronic properties and reaction pathways. up.ac.zamkjc.innih.gov | Prediction of reactivity, stability, and spectroscopic characteristics. |

| Molecular Docking and Dynamics | Simulating interactions with biological macromolecules. | Identification of potential binding targets and modes of action. |

| QSAR and Pharmacophore Modeling | Correlating chemical structure with biological activity. nih.gov | Guiding the design of derivatives with enhanced properties. |

Integration with High-Throughput Screening for Mechanistic Discovery

High-throughput screening (HTS) has become an indispensable tool in drug discovery and chemical biology. mdpi.comnih.gov 3-Bromoacetyl-benzenesulfonamide, as an electrophilic fragment, is a prime candidate for inclusion in HTS libraries aimed at identifying covalent inhibitors. nih.govacs.orgnih.govacs.orgyoutube.commedchemexpress.comnih.gov Covalent inhibitors can offer advantages in terms of potency and duration of action.

Future research in this area would involve screening 3-bromoacetyl-benzenesulfonamide against large panels of proteins to identify novel biological targets. The development of activity-based protein profiling (ABPP) probes derived from this scaffold could enable the identification of target engagement and selectivity in a cellular context. Combining HTS with mechanistic studies, such as kinetic analyses and structural biology, will be crucial for validating hits and understanding their mode of action.

| Screening Approach | Objective | Enabling Technologies |

| Covalent Fragment Screening | Identification of novel protein targets. nih.govacs.orgacs.orgyoutube.commedchemexpress.comnih.gov | Mass spectrometry, fluorescence-based assays. |

| Activity-Based Protein Profiling | Target validation and selectivity profiling in complex biological systems. | Proteomics and chemical probe synthesis. |

| High-Content Imaging | Assessing phenotypic effects in cell-based assays. | Automated microscopy and image analysis. |

Application in Materials Science and Analytical Chemistry Beyond Traditional Biological Targets

The unique chemical functionalities of 3-bromoacetyl-benzenesulfonamide suggest its potential utility in materials science and analytical chemistry. The sulfonamide group is known to participate in the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The reactive bromoacetyl group could be used to covalently anchor the molecule onto surfaces or into polymer matrices, creating functional materials with tailored properties. rsc.orgrsc.org

In analytical chemistry, the sulfonamide moiety can act as a recognition element for specific analytes. nih.govnih.govrsc.orgacs.org By incorporating a fluorophore or chromophore, derivatives of 3-bromoacetyl-benzenesulfonamide could be developed as chemosensors for the detection of ions or small molecules. The bromoacetyl group provides a convenient handle for conjugation to reporter molecules.

| Field of Application | Potential Role of 3-Bromoacetyl-benzenesulfonamide | Example Research Direction |

| Materials Science | Building block for functional polymers and frameworks. acs.orgrsc.orgrsc.orgmdpi.com | Synthesis of sulfonamide-based polymers for ion exchange or catalysis. |

| Surface Chemistry | Covalent modification of surfaces. | Immobilization on sensor surfaces for analyte capture. |

| Analytical Chemistry | Precursor for chemosensors and molecular probes. nih.govnih.govrsc.orgacs.org | Development of fluorescent probes for metal ion detection. |

Q & A

Basic Research Questions

Q. How can the structural identity of 3-Bromoacetyl-benzenesulfonamide be confirmed experimentally?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques. For example:

- NMR : Compare and chemical shifts to structurally similar sulfonamides (e.g., 4-(Trifluoromethyl)benzenesulfonamide, CAS 830-43-3 ).

- Mass Spectrometry : Validate molecular weight (theoretical MW: 236.08 g/mol for 3-Bromobenzenesulfonamide ).

- Data Cross-Validation : Use crystallographic bond lengths/angles from SHELXL refinement to resolve ambiguities in NMR assignments.

Q. What synthetic routes are suitable for preparing 3-Bromoacetyl-benzenesulfonamide derivatives?

- Methodological Answer : The bromoacetyl group is reactive toward nucleophiles (e.g., amines, thiols). A parallel approach involves:

- Step 1 : Functionalize the benzenesulfonamide core via electrophilic substitution (e.g., bromoacetylation using bromoacetyl bromide).

- Step 2 : Purify intermediates via column chromatography, referencing protocols for analogous compounds like 3-Bromophenethylamine (CAS 58971-11-2 ).

- Key Considerations : Monitor reaction progress using TLC and HPLC to avoid side products.

Q. What solvents are compatible with 3-Bromoacetyl-benzenesulfonamide for reaction design?

- Methodological Answer : Based on solubility data for similar sulfonamides:

- Polar aprotic solvents : DMSO or methanol (slight solubility, as observed in 5-Amino-2-methyl-benzenesulfonamide ).

- Avoid protic solvents if the bromoacetyl group is prone to hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data for 3-Bromoacetyl-benzenesulfonamide?

- Methodological Answer :

- Iterative Refinement : Re-examine computational parameters (e.g., DFT functional choice) and compare with XRD-derived bond lengths .

- Experimental Cross-Check : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, as done for 4-(Trifluoromethyl)benzenesulfonamide .

Q. What strategies optimize the stability of 3-Bromoacetyl-benzenesulfonamide in aqueous media for biological assays?

- Methodological Answer :

- pH Control : Stabilize the sulfonamide group by maintaining pH > 7 (prevents hydrolysis of the sulfonamide moiety).

- Lyophilization : Store as a lyophilized powder, referencing handling guidelines for hygroscopic sulfonamides like 3-Amino-4-chloro-N,N-diethyl-benzenesulfonamide .

- Degradation Monitoring : Use HPLC with UV detection (e.g., 254 nm) to track decomposition products.

Q. How can the reactivity of the bromoacetyl group in 3-Bromoacetyl-benzenesulfonamide be exploited for protein conjugation studies?

- Methodological Answer :

- Thiol-Specific Reactions : React with cysteine residues under mild conditions (pH 7.4, 25°C).

- Validation : Confirm conjugation efficiency via SDS-PAGE or MALDI-TOF, as applied to bromoacetyl-containing probes in drug discovery .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with model thiols (e.g., glutathione).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.